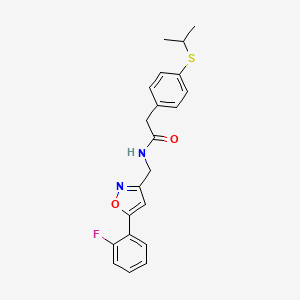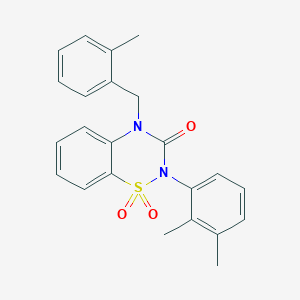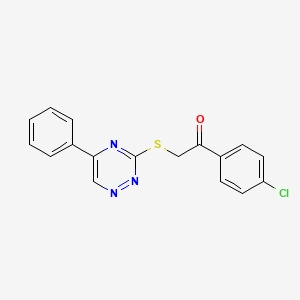![molecular formula C12H23N3O3S B2809819 N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide CAS No. 2094669-65-3](/img/structure/B2809819.png)
N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}prop-2-enamide, commonly known as CP-544326, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule antagonist of the chemokine receptor CXCR2, which plays a crucial role in inflammation and cancer progression.
Mécanisme D'action
CP-544326 is a selective antagonist of the CXCR2 receptor, which is expressed on various cell types, including immune cells and cancer cells. CXCR2 plays a crucial role in the recruitment of immune cells to sites of inflammation and cancer progression. By blocking CXCR2, CP-544326 inhibits the recruitment of immune cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces angiogenesis, and induces apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In addition, it has been shown to modulate the immune response by reducing the recruitment of neutrophils and macrophages to sites of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CP-544326 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity and potency for the CXCR2 receptor, making it an ideal tool for studying the role of CXCR2 in various diseases. However, CP-544326 has some limitations, including its low solubility in water and its potential off-target effects on other chemokine receptors.
Orientations Futures
For research include clinical trials to evaluate the safety and efficacy of CP-544326 in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In addition, further studies are needed to understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of CP-544326. Finally, the development of more potent and selective CXCR2 antagonists may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of CP-544326 involves several steps, starting with the reaction of 2-(dimethylamino)ethylamine with cyclopentanone to form the intermediate compound, N-(cyclopentyl)-2-(dimethylamino)ethylketone. This intermediate is then reacted with methyl acrylate to form the final product, CP-544326. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. It has been shown to inhibit tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer. CP-544326 also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis, colitis, and asthma. In addition, it has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
Propriétés
IUPAC Name |
N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-4-12(16)13-9-11(10-7-5-6-8-10)14-19(17,18)15(2)3/h4,10-11,14H,1,5-9H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGBMSLBIIFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CNC(=O)C=C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2809736.png)

![5-amino-N-(2-fluorophenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2809739.png)
![2-bromo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2809741.png)

![N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2809743.png)
![3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2809745.png)
![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)

![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)


![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)
